

Apraglutide (FE 203799): A Technical Guide for Short Bowel Syndrome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FE 203799

Cat. No.: B612742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

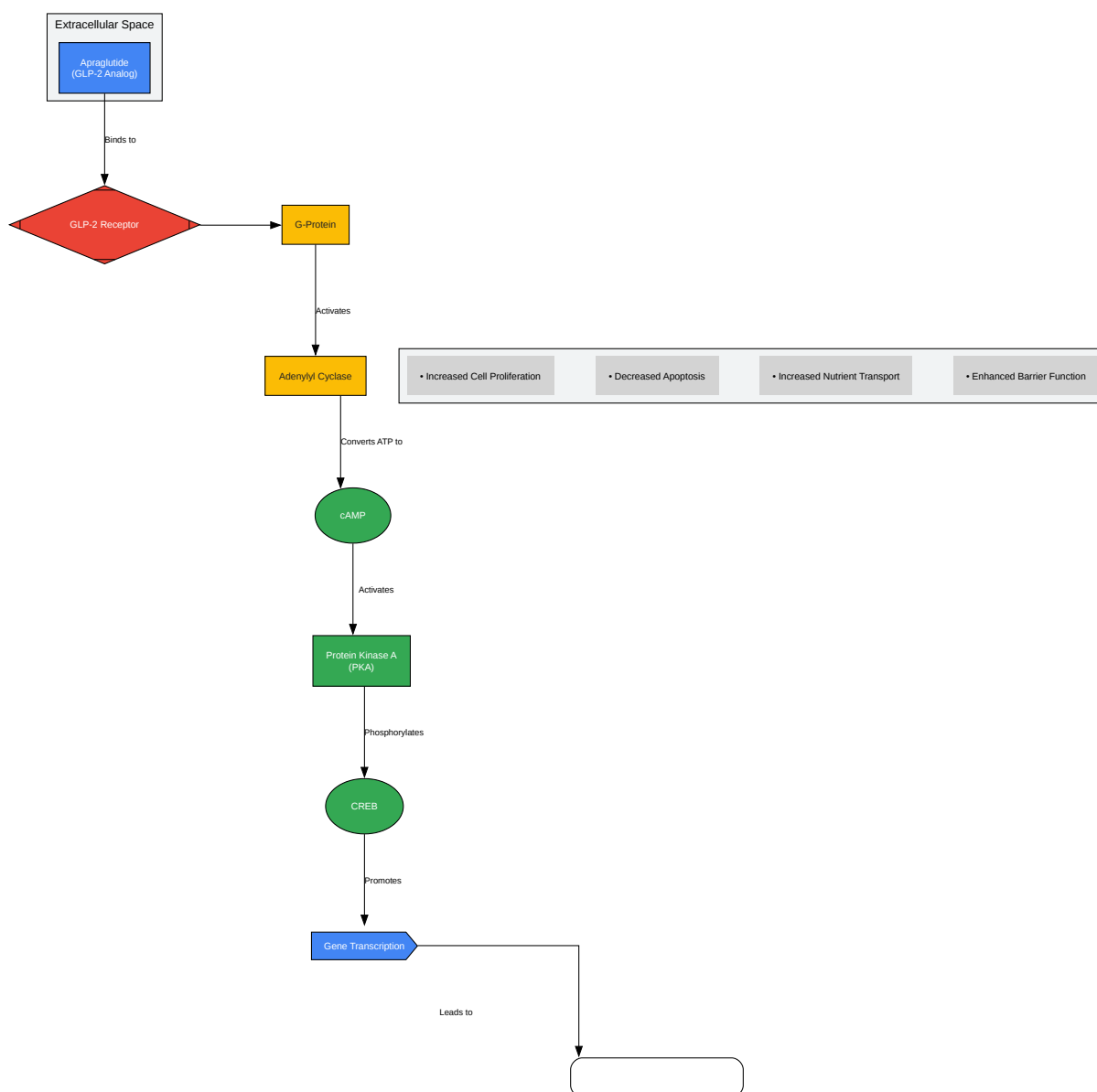
Apraglutide (**FE 203799**) is a next-generation, long-acting synthetic glucagon-like peptide-2 (GLP-2) analog currently under investigation for the treatment of short bowel syndrome with intestinal failure (SBS-IF).[1][2][3] As a selective, full agonist of the GLP-2 receptor, apraglutide mimics the endogenous hormone's intestinotrophic effects, promoting intestinal adaptation, enhancing nutrient and fluid absorption, and potentially reducing dependence on parenteral support.[4][2][3] Its unique pharmacokinetic profile, characterized by a prolonged half-life, allows for a convenient once-weekly subcutaneous dosing regimen, a potential significant advantage over existing therapies.[5] This guide provides a comprehensive overview of the available preclinical and clinical data on apraglutide, including detailed experimental methodologies and a summary of quantitative outcomes.

Mechanism of Action: The GLP-2 Signaling Pathway

Apraglutide exerts its therapeutic effects by activating the GLP-2 receptor, a G protein-coupled receptor predominantly expressed in the proximal small intestine.[6] The binding of apraglutide to its receptor initiates a cascade of intracellular signaling events that collectively promote intestinal growth and absorptive function.[6][7] Key downstream effects include:

- **Intestinal Growth and Repair:** Stimulation of intestinal crypt cell proliferation and inhibition of apoptosis, leading to increased villus height and crypt depth.[6][7][8]

- Enhanced Absorption: Increased capacity for nutrient and fluid absorption.[2][8]
- Improved Gut Barrier Function: Strengthening of the intestinal mucosal barrier.[4][2]
- Increased Blood Flow: Enhanced mesenteric blood flow to the intestines.[2]



[Click to download full resolution via product page](#)

Caption: Apraglutide's mechanism via the GLP-2 receptor signaling pathway.

Preclinical Development

Pharmacological Characterization

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in rats demonstrated that apraglutide has a significantly lower clearance and a longer elimination half-life compared to native hGLP-2 and other GLP-2 analogs like teduglutide and glepaglutide.[9][5] This unique PK profile translates to greater in vivo pharmacodynamic activity, as measured by small intestinal growth in rats.[9][5]

Table 1: Comparative Pharmacokinetics of GLP-2 Analogs in Rats (Intravenous Administration)
[5]

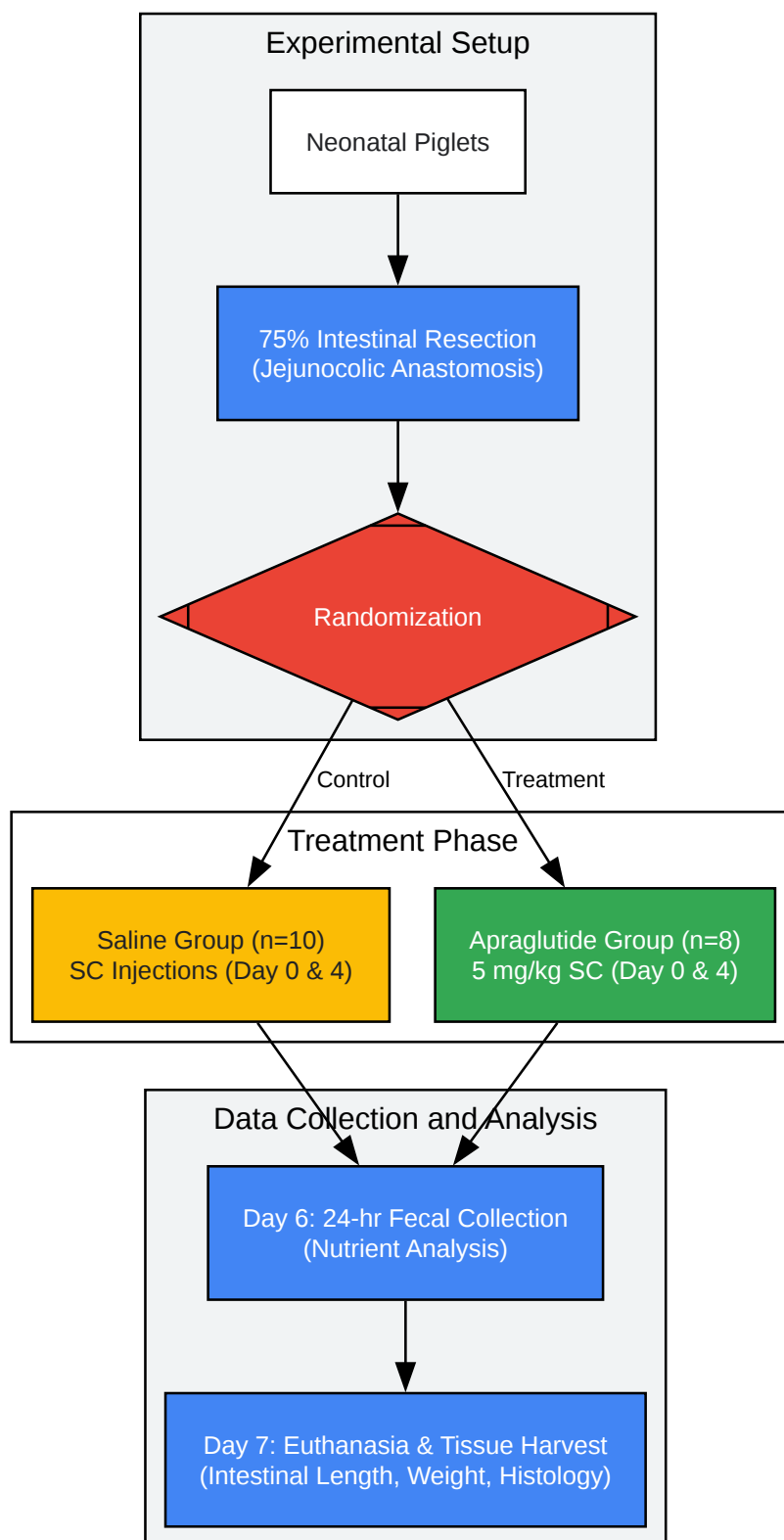
Compound	Clearance (ml/kg/min)	Elimination Half-life (min)
hGLP-2	25	6.4
Teduglutide	9.9	19
Glepaglutide	2.8	16
Apraglutide	0.27	159

Neonatal Piglet Model of Short Bowel Syndrome

A key preclinical study evaluated the effect of apraglutide in a neonatal piglet model of SBS, which is highly relevant to the human condition.[10][11]

- Animal Model: Neonatal piglets underwent a 75% intestinal resection with a jejunocolic anastomosis.[10][11]
- Treatment Groups: Piglets were randomized to receive either saline (n=10) or apraglutide (**FE 203799**; n=8).[10][11]
- Dosing: Apraglutide (5 mg/kg) or saline was administered subcutaneously on day 0 and day 4.[10][11]
- Nutrition: All piglets were pair-fed with both parenteral and enteral nutrition.[10][11]

- Outcome Measures: On day 6, 24-hour fecal samples were collected for nutrient analysis. On day 7, small intestinal length and weight were measured, and tissue was collected for histological analysis.[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow of the neonatal piglet SBS preclinical study.

Apraglutide treatment resulted in significant improvements in intestinal adaptation and function compared to saline.

Table 2: Outcomes in Neonatal Piglet SBS Model[10][11]

Parameter	Saline Group	Apraglutide Group	P-value
Fecal Fat Loss	-	Lower	0.043
Fecal Energy Loss	-	Lower	0.043
Intestinal Lengthening	-	Exhibited	0.001
Small-Intestinal Weight	-	Greater	0.004
Villus Height	-	Longer	0.027
Crypt Depth	-	Greater	0.054

Clinical Development

Apraglutide has undergone extensive clinical evaluation in Phase I, II, and III trials.

Phase I Studies in Healthy Volunteers

Phase I trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of apraglutide, supporting a once-weekly dosing interval.[12][13]

- Study Design: Randomized, single-ascending dose and multiple-dose studies.[14][15]
- Participants: Healthy adult volunteers.[14][15]
- Intervention: Subcutaneous administrations of apraglutide (1, 5, or 10 mg) or placebo for 6 weeks.[14][15]
- Pharmacokinetic Sampling: Blood samples were collected at multiple timepoints to determine apraglutide concentrations.[14][15]

- Pharmacodynamic Marker: Plasma citrulline levels were measured as a marker of enterocyte mass.[\[14\]](#)[\[15\]](#)

Table 3: Pharmacokinetic Parameters of Apraglutide in Healthy Volunteers[\[14\]](#)[\[15\]](#)

Parameter	Value
Mean Estimated Clearance	16.5–20.7 L/day
Mean Volume of Distribution	55.4–105.0 L
Half-life	Approximately 30 hours [12]

A dose-dependent increase in plasma citrulline was observed, with the 5 mg weekly dose inducing a maximal response.[\[14\]](#)[\[15\]](#) Elevated citrulline levels were sustained for 10-17 days after the final dose, indicating a lasting effect on enterocyte mass.[\[14\]](#)[\[15\]](#)

Phase II Studies in SBS Patients

Phase II trials provided the initial evidence of apraglutide's efficacy in patients with SBS-IF.

- Study Design: Open-label, multicenter study over 52 weeks in patients with SBS-IF and colon-in-continuity (CiC).[\[16\]](#)[\[17\]](#)
- Participants: 9 adult patients with SBS-IF-CiC.[\[16\]](#)[\[17\]](#)
- Intervention: Weekly subcutaneous injections of 5 mg apraglutide.[\[16\]](#)[\[17\]](#)
- Primary Endpoint: Safety.[\[17\]](#)
- Secondary Endpoints: Changes in parenteral support needs and intestinal absorption measured by metabolic balance studies at baseline, 4 weeks, and 48 weeks.[\[17\]](#)

Table 4: Efficacy of Apraglutide in Phase II SBS-IF-CiC Study (at 52 weeks)[\[16\]](#)[\[17\]](#)

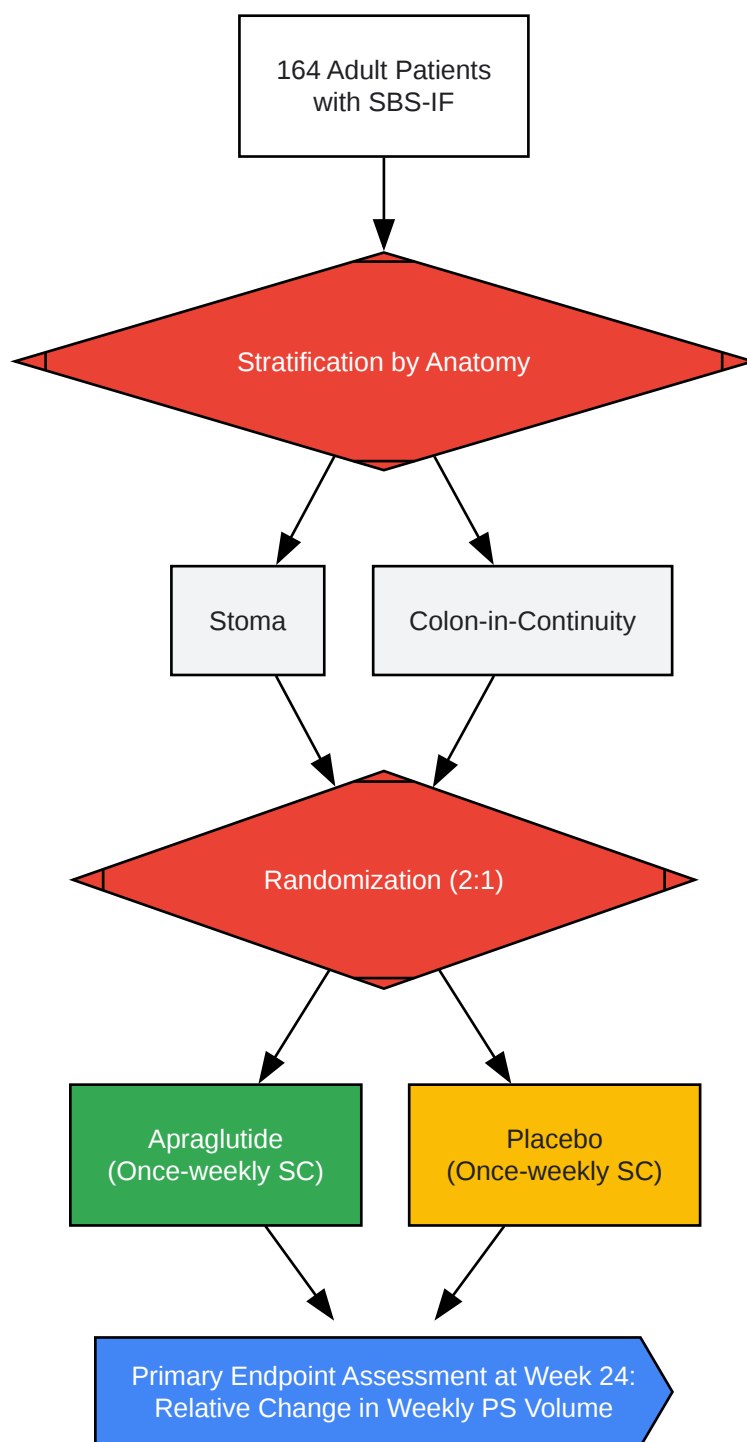
Parameter	Baseline (Mean)	Week 52 (Mean)	Change	P-value
Weekly Parenteral Support Volume	9,919 mL	5,217 mL	-4,702 mL (-52%)	<0.001[17]
Weekly Parenteral Support Energy	7,938 kcal	4,428 kcal	-3,510 kcal	0.0006[16]
Additional Days Off Parenteral Support	-	-	+2.1 days/week	-

At 48 weeks, there were also significant increases in wet weight absorption (+316 g/day , $p=0.039$), energy absorption (+1134 kJ/day, $p=0.041$), and carbohydrate absorption (+56.1 g/day , $p=0.024$).[17]

STARS Phase III Trial

The pivotal STARS (STudy of ApRaglutide in SBS) trial was the largest Phase III trial conducted in SBS-IF to date.[1]

- Study Design: Global, multicenter, double-blind, randomized, placebo-controlled trial.[18][19][20]
- Participants: 164 adult patients with SBS-IF.[19][20]
- Randomization: 2:1 ratio to receive either once-weekly subcutaneous apraglutide or placebo. [19][20]
- Stratification: Patients were stratified by remnant bowel anatomy (stoma vs. colon-incontinuity).[1][19]
- Primary Endpoint: Relative change from baseline in actual weekly parenteral support (PS) volume at week 24.[18][19]



[Click to download full resolution via product page](#)

Caption: High-level overview of the STARS Phase III trial design.

Apraglutide met the primary endpoint and key secondary endpoints, demonstrating a statistically significant and clinically meaningful reduction in parenteral support volume.

Table 5: Key Efficacy Endpoints from the STARS Phase III Trial[18][19][20][21]

Endpoint	Apraglutide	Placebo	P-value
Primary Endpoint			
Relative change in weekly PS volume at Week 24	-25.5%	-12.5%	0.001
Key Secondary Endpoints			
Patients with ≥ 1 day/week off PS at Week 24	43.0%	27.5%	0.040
Relative change in weekly PS volume at Week 24 (Stoma subgroup)	-25.6%	-7.8%	<0.001
Relative change in weekly PS volume at Week 24 (CIC subgroup)	-25.2%	-17.6%	0.179 (NS)
Patients achieving total enteral autonomy at Week 24	6.4%	0%	0.006
Patients achieving total enteral autonomy at Week 48	12.5%	7.4%	0.387 (NS)

NS = Not Statistically Significant

Safety and Tolerability

Across all clinical trials, apraglutide has been generally well-tolerated.[1][18] The safety profile is consistent with the known effects of GLP-2 analogs.[1] The most frequently reported adverse

events in the STARS trial included nausea (13.6% for apraglutide vs. 11.3% for placebo).[1]
The discontinuation rate due to adverse events was low (3.6% for apraglutide vs. 1.9% for placebo).[19]

Conclusion and Future Directions

Apraglutide has demonstrated significant efficacy in reducing parenteral support dependence in patients with short bowel syndrome with intestinal failure. Its favorable pharmacokinetic profile allowing for once-weekly dosing, combined with a consistent safety profile, positions it as a promising therapeutic option. While the STARS trial showed a clear benefit, particularly in the stoma patient subpopulation, further research may help to optimize its use across the full spectrum of SBS-IF patients. Following a dialogue with the FDA, a confirmatory Phase III trial is needed to seek approval.[22] Continued long-term extension studies will provide valuable data on the durability of its effects and long-term safety.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ironwood Pharmaceuticals, Inc. - Once-Weekly Apraglutide Showed Consistent Treatment Effect Across Baseline Demographics and Disease Characteristics in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF), According to New STARS Phase III Data from Ironwood at ACG 2024 [investor.ironwoodpharma.com]
- 2. What is Apraglutide used for? [synapse.patsnap.com]
- 3. hcplive.com [hcplive.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Gut hormones, and short bowel syndrome: The enigmatic role of glucagon-like peptide-2 in the regulation of intestinal adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apraglutide, a novel once-weekly glucagon-like peptide-2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open-label phase 1 and 2 metabolic balance trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Long-Acting GLP-2 Analogue, FE 203799 (Apraglutide), Enhances Adaptation and Linear Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome with Total Resection of the Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Novel Long-Acting GLP-2 Analogue, FE 203799 (Apraglutide), Enhances Adaptation and Linear Intestinal Growth in a Neonatal Piglet Model of Short Bowel Syndrome with Total Resection of the Ileum. | Semantic Scholar [semanticscholar.org]
- 12. P3.41: Pharmacokinetics and Pharmacodynamics of Glucagon-like Peptide (GLP-2) Analogue Apraglutide (FE 203799) in Adult Healthy Volunteers: Results of a Phase I Trial | Semantic Scholar [semanticscholar.org]
- 13. biospace.com [biospace.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the Pharmacokinetic and Pharmacodynamic Profile of Apraglutide, a Glucagon-Like Peptide-2 Analog, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apraglutide: Advancing the treatment of short bowel syndrome - Medical Conferences [conferences.medicom-publishers.com]
- 17. liris.kuleuven.be [liris.kuleuven.be]
- 18. Ironwood Pharmaceuticals, Inc. - Ironwood Pharmaceuticals Announces Positive Topline Results from Global Phase III Trial of Once-Weekly Apraglutide in Adults with Short Bowel Syndrome with Intestinal Failure (SBS-IF) [investor.ironwoodpharma.com]
- 19. physiciansweekly.com [physiciansweekly.com]
- 20. STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure - Medical Conferences [conferences.medicom-publishers.com]
- 21. hcplive.com [hcplive.com]
- 22. FDA Requires Phase III Trial for Apraglutide – Medthority [medthority.com]
- To cite this document: BenchChem. [Apraglutide (FE 203799): A Technical Guide for Short Bowel Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612742#apraglutide-fe-203799-for-short-bowel-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com